molecular formula C18H19NO4S B054677 n-Carbobenzoxy-s-phenyl-l-cysteine methyl ester CAS No. 153277-33-9

n-Carbobenzoxy-s-phenyl-l-cysteine methyl ester

Cat. No. B054677
CAS RN: 153277-33-9
M. Wt: 345.4 g/mol
InChI Key: IHTLHYBTCCLDPR-INIZCTEOSA-N
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Description

Synthesis Analysis

The synthesis of n-Carbobenzoxy-s-phenyl-l-cysteine methyl ester and related compounds often employs the activated ester method or the carbodiimide method. These methods facilitate the formation of peptide bonds without racemization, which is crucial for preserving the biological activity of peptides. For example, Iselin et al. (1955) and Huang et al. (1962) discuss the use of cyanomethyl esters and carbodiimide methods for synthesizing complex peptides, indicating the versatility of this compound in peptide synthesis (Iselin, Feurer, & Schwyzer, 1955); (Huang, Yang, Wang, & Niu, 1962).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its ester and carbobenzoxy groups, which are essential for its reactivity and utility in synthesis. Studies on related compounds highlight the importance of the molecular configuration and the steric effects of substituents on the synthesis outcomes and the physical properties of the compound. For example, the work by Zervas and Ferderigos (1974) on the transformation of related derivatives to cyclic products through methanolysis showcases the impact of molecular structure on chemical behavior (Zervas & Ferderigos, 1974).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including esterification, peptide bond formation, and others, facilitating the synthesis of complex molecules. The compound's reactivity is significantly influenced by its functional groups, which enable selective reactions essential for constructing peptides and other organic molecules. For instance, Woodward and Olofson (2003) describe peptide syntheses using N-ethyl-5-phenylisoxazolium-3′-sulfonate, demonstrating the compound's utility in complex organic synthesis (Woodward & Olofson, 2003).

Scientific Research Applications

Peptide Synthesis

n-Carbobenzoxy-s-phenyl-l-cysteine methyl ester is primarily used in peptide synthesis. The cyanomethyl ester method, involving this compound, proves useful for preparing relatively complicated peptides, particularly when acetic acid is employed as a catalyst. This approach yields derivatives of L-cysteinyl-L-tyrosine without racemization during hydrolysis or aminolysis (Iselin, Feurer, & Schwyzer, 1955).

Group-protecting Agent

The compound serves as a group-protecting agent during peptide synthesis. It offers specific benefits in situations where hydrogenolysis of the benzyl group might simultaneously hydrogenate other groups present. Additionally, it aids in situations where carbobenzoxy compounds are difficult to crystallize, like in the case of N-carbobenzoxy-glycyl-cysteine ethyl ester (Ehrensvärd, 1947).

Transformation into Cyclic Products

The compound is involved in the transformation of the O,S-dibenzoyl derivative of N-carbobenzoxy-L-cysteinyl-L-serine methyl ester into cyclic products of L- and meso-lanthionine. This process is significant in the context of protein treatments with alkali and paves a potential method for the synthesis of cyclo-lanthionyl peptides (Zervas & Ferderigos, 1974).

Fluorination of Sulfur-containing Amino Acids

This ester is also significant in the fluorination of sulfur-containing amino acids, where its derivatives are key in identifying fluorinated products through nuclear magnetic resonance spectroscopy (Huang, Blackburn, Au-Yeung, & Janzen, 1990).

Optimization of Peptide Synthesis

It plays a role in optimizing peptide synthesis, where base-catalyzed racemization studies have shown that certain tertiary amines induce less racemization, making the process more efficient and preserving optical purity (Sakakibara & Ito, 1967).

properties

IUPAC Name

methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-22-17(20)16(13-24-15-10-6-3-7-11-15)19-18(21)23-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTLHYBTCCLDPR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934719
Record name Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153277-33-9
Record name S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153277-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Cysteine, S-phenyl-N-[(phenylmethoxy)carbonyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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